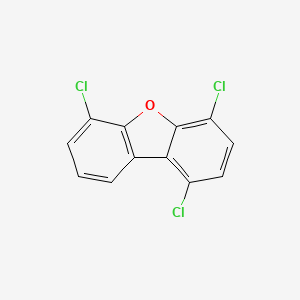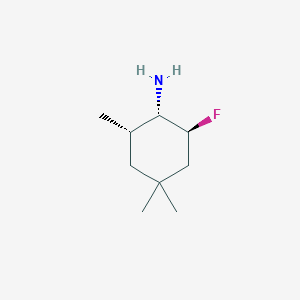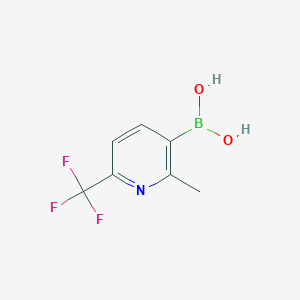
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This approach uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: This method involves iridium- or rhodium-catalyzed activation followed by borylation.
[4+2] Cycloaddition: This method is less common but can be used for the synthesis of pyridinylboronic acids.
化学反应分析
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an organohalide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Amination: The boronic acid can react with amines to form aminated products.
科学研究应用
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of biological pathways and molecular interactions.
作用机制
The primary mechanism of action for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis.
相似化合物的比较
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but with the boronic acid group at the 5-position.
3-Pyridinylboronic acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine group, which alters its reactivity and applications.
These comparisons highlight the unique structural features of this compound, particularly the presence of the trifluoromethyl group, which can influence its reactivity and the types of reactions it undergoes.
属性
分子式 |
C7H7BF3NO2 |
|---|---|
分子量 |
204.94 g/mol |
IUPAC 名称 |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-5(8(13)14)2-3-6(12-4)7(9,10)11/h2-3,13-14H,1H3 |
InChI 键 |
GZOHHVSZSMINLZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


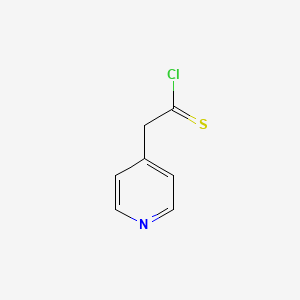
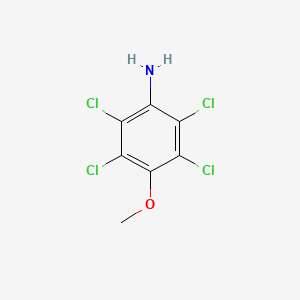

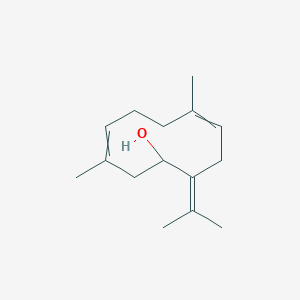
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
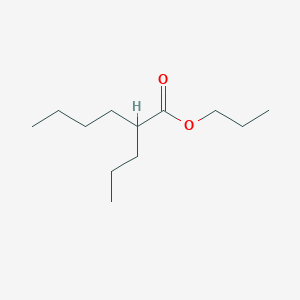
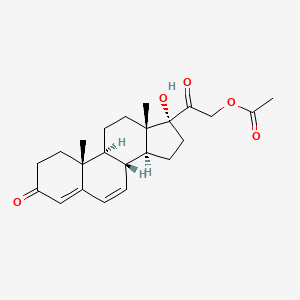
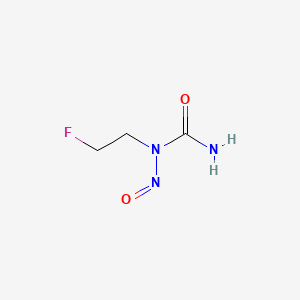
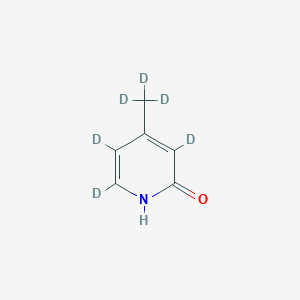
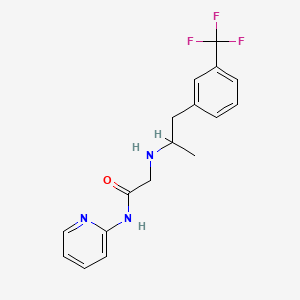
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

